molecular formula C20H28I3N3O13 B1672077 Ioglucomide CAS No. 63941-74-2

Ioglucomide

Cat. No.: B1672077
CAS No.: 63941-74-2
M. Wt: 899.2 g/mol
InChI Key: ASFIRRNYUOVVLY-JVOWFEOISA-N
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Scientific Research Applications

Ioglucomide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies involving halogenated compounds.

    Biology: Employed in imaging techniques to study biological tissues and structures.

    Medicine: Primarily used as a contrast agent in radiographic examinations, particularly for spinal cord imaging.

    Industry: Utilized in the development of new imaging agents and in the study of halogenated organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ioglucomide involves the iodination of aniline derivatives followed by the introduction of gluconamide groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the iodination and subsequent reactions are carefully monitored. The process includes steps like purification and crystallization to obtain the final product in a pure form suitable for medical use.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the gluconamide groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: Halogen substitution reactions can occur, where iodine atoms may be replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives.

Mechanism of Action

Ioglucomide exerts its effects by enhancing the contrast of x-ray images. The iodine atoms in the compound absorb x-rays, making the areas where this compound is present appear more opaque on the radiograph. This allows for clearer visualization of the spinal cord and surrounding structures. The compound does not produce convulsive activity when administered subarachnoidally, which is a significant advantage over other contrast agents .

Comparison with Similar Compounds

    Metrizamide: Another iodinated contrast agent used for myelography.

    Iohexol: A nonionic, water-soluble contrast agent used in various imaging procedures.

    Iopamidol: Another nonionic contrast agent with similar applications.

Uniqueness of Ioglucomide: this compound is unique due to its lower toxicity and lack of convulsive activity compared to other similar compounds. This makes it a safer option for patients undergoing myelographic examinations .

Properties

IUPAC Name

2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIRRNYUOVVLY-JVOWFEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024309
Record name N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63941-74-2
Record name Ioglucomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUCOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771V8M13LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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